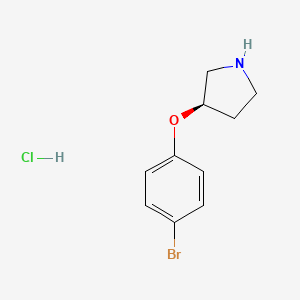

(R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

(3R)-3-(4-bromophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPGQQCPSVBQPP-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Pyrrolidine with 4-Bromophenol

The most straightforward approach involves the alkylation of pyrrolidine with 4-bromophenol under nucleophilic substitution conditions. This method typically employs a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), with potassium carbonate as a base to deprotonate the phenolic hydroxyl group . The reaction proceeds via an SN2 mechanism, where the pyrrolidine nitrogen attacks the electrophilic carbon adjacent to the bromine atom in 4-bromophenol.

Reaction Conditions:

-

Solvent: DMF, 80°C, 12–24 hours

-

Base: K2CO3 (2.5 equiv)

-

Yield: 60–70% (crude product)

Purification involves acid-base extraction followed by recrystallization from ethanol/water mixtures to isolate the hydrochloride salt . Challenges include competing side reactions, such as over-alkylation or oxidation of the pyrrolidine ring.

Asymmetric Synthesis via Chiral Auxiliaries

To achieve enantioselectivity, asymmetric synthesis routes utilize chiral auxiliaries or catalysts. A method inspired by proline-derived organocatalysts involves the use of (S)-proline to induce chirality during the ring-forming step . The synthesis begins with L-tyrosine methyl ester, which undergoes Ullmann-type coupling with 4-bromophenol to introduce the phenoxy group. Subsequent Pictet-Spengler cyclization with acetaldehyde forms the pyrrolidine ring with the desired (R)-configuration .

Key Steps:

-

Ullmann Coupling: L-tyrosine methyl ester + 4-bromophenol → Phenoxy intermediate (85% yield) .

-

Pictet-Spengler Cyclization: Acidic conditions (HCl, MeOH) induce ring closure (70% yield, 92% ee) .

-

Salt Formation: Treatment with HCl gas in diethyl ether yields the hydrochloride salt.

This method achieves higher enantiomeric excess (ee) compared to racemic routes but requires multi-step purification.

Nucleophilic Aromatic Substitution (NAS)

Bromine’s electrophilic nature allows for nucleophilic substitution on pre-formed pyrrolidine derivatives. For example, 3-hydroxypyrrolidine is reacted with 1,4-dibromobenzene in the presence of a copper(I) catalyst, selectively substituting the para-bromine atom .

Optimized Protocol:

-

Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

Solvent: Toluene, 110°C, 48 hours

-

Yield: 55–60% (isolated as HCl salt after column chromatography) .

This method avoids harsh alkylation conditions but suffers from moderate yields due to competing side reactions at the ortho position.

Resolution of Racemic Mixtures

Racemic 3-(4-bromo-phenoxy)-pyrrolidine can be resolved using chiral resolving agents such as dibenzoyl tartaric acid. The (R)-enantiomer forms a diastereomeric salt with the resolving agent, which is selectively crystallized from ethanol .

Typical Procedure:

-

Racemic pyrrolidine base (1 equiv) + (−)-Dibenzoyl-L-tartaric acid (1 equiv) in ethanol.

-

Crystallization at 4°C for 24 hours.

While effective, this method is less atom-economical and generates significant waste.

Comparative Analysis of Synthesis Methods

Purification and Characterization

Final purification typically involves recrystallization from ethanol/water or chromatography on silica gel using dichloromethane/methanol gradients . The hydrochloride salt is characterized by:

Mechanism of Action

The mechanism of action of ®-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can influence the compound’s binding affinity and specificity, while the pyrrolidine ring can affect its overall conformation and stability.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and physicochemical properties of (R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride with analogous compounds:

*Estimated based on structural analogs.

Physicochemical and Functional Insights

- Electronic Effects: The bromophenoxy group in the target compound is less electron-withdrawing than the trifluoromethyl or nitro groups in analogs (e.g., 3-[4-(trifluoromethyl)phenoxy]pyrrolidine HCl, similarity score 0.53–0.62 ). This impacts binding affinity in receptor-ligand interactions.

- Steric Bulk: The bromophenoxy substituent is bulkier than benzyloxy but less so than dichloro-benzyloxy derivatives (e.g., (R)-3-(2,6-dichloro-benzyloxy)-pyrrolidine HCl, MW 282.6 g/mol ), influencing steric hindrance in catalytic processes.

- Solubility and Stability: The trifluoromethylphenoxy analog exhibits enhanced lipophilicity (logP ~2.5) compared to the bromophenoxy derivative, which may reduce aqueous solubility but improve membrane permeability .

Pharmacological Relevance

- Kinase Inhibition: Bromophenoxy derivatives are explored as kinase inhibitors due to halogen bonding with ATP-binding pockets. For example, 3-(3-bromophenyl)-3-(trifluoromethyl)pyrrolidine HCl shows IC₅₀ values <1 µM in preliminary assays .

- Chiral Resolution : The (R)-enantiomer of the target compound is prioritized in asymmetric synthesis, mirroring trends observed in (R)-3-(benzyloxy)pyrrolidine HCl, which serves as a chiral scaffold for β-turn mimics .

Biological Activity

(R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₃BrClNO

- Molar Mass : Approximately 278.57 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring with a para-bromophenoxy substitution, which may influence its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Investigations into related pyrrolidine derivatives suggest potential neuroprotective properties.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, contributing to its therapeutic effects.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The bromophenoxy group may enhance binding affinity to specific receptors involved in cellular signaling pathways.

- Enzyme Modulation : Compounds with similar structures have been shown to modulate the activity of matrix metalloproteinases (MMPs), which play crucial roles in cancer metastasis and tissue remodeling .

- Cellular Pathway Interference : The compound may interfere with apoptotic pathways, promoting cell death in cancerous cells.

Anticancer Studies

Research has indicated that compounds structurally related to this compound can induce apoptosis in various cancer cell lines. For instance, studies on thiosemicarbazone derivatives demonstrated that specific substitutions could lead to significant cytotoxicity against K562 leukemia cells, suggesting a similar potential for this compound .

Neuroprotective Research

In studies focusing on neuroprotection, related pyrrolidine compounds have been shown to reduce oxidative stress and inflammation in neuronal cells. This suggests that this compound may possess similar protective effects against neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₀H₁₃BrClNO | Para-bromophenoxy substitution |

| (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride | C₁₀H₁₃BrClNO | Enantiomer with different stereochemistry |

| (R)-3-(Phenoxy)-pyrrolidine hydrochloride | C₁₀H₁₄ClNO | Lacks bromine substitution |

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Exploring the specific molecular pathways affected by the compound.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure influence biological activity.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential :

Research indicates that pyrrolidine derivatives exhibit a range of biological activities, including antitumor, antimicrobial, and antidiabetic effects. For instance, derivatives of pyrrolidine have been studied for their ability to inhibit specific enzymes involved in cancer cell proliferation .

Case Study :

In a study examining the cytotoxic effects of pyrrolidine derivatives on cancer cell lines, compounds similar to (R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride demonstrated significant inhibition of cancer cell growth. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Organic Synthesis

Building Block in Synthesis :

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions such as nucleophilic substitutions and cyclizations .

Data Table: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reaction with acyl chlorides | Amides |

| Cyclization | Formation of cyclic compounds | Heterocycles |

| Reduction | Conversion to amines | Amino derivatives |

Neuropharmacology

Recent studies have explored the neuropharmacological effects of pyrrolidine derivatives. Compounds structurally related to this compound have shown promise in treating neurological disorders by modulating neurotransmitter systems .

Case Study :

A study evaluated the anxiolytic effects of pyrrolidine derivatives in animal models. Results indicated that certain modifications to the pyrrolidine ring enhanced its efficacy in reducing anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders .

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have been investigated, revealing activity against various pathogens. This application is particularly relevant in the context of increasing antibiotic resistance.

Data Table: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Related Compound A | Escherichia coli | 16 µg/mL |

| Related Compound B | Pseudomonas aeruginosa | 64 µg/mL |

Q & A

How can researchers optimize the enantiomeric purity of (R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride during asymmetric synthesis?

Advanced Methodological Answer:

Enantiomeric purity can be enhanced using chiral auxiliaries or catalysts, such as (R)- or (S)-proline derivatives, to control stereochemistry during the pyrrolidine ring formation. Post-synthesis, chiral chromatography (e.g., using amylose or cellulose-based columns) is critical for separation . Polarimetric analysis and nuclear Overhauser effect (NOE) NMR experiments can validate stereochemical outcomes. For scale-up, dynamic kinetic resolution (DKR) or enzymatic resolution methods may improve efficiency .

What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

Basic Methodological Answer:

X-ray crystallography : Resolves absolute configuration but requires high-purity single crystals.

Chiral HPLC : Uses columns like Chiralpak® IA/IB to separate enantiomers and calculate enantiomeric excess (ee).

NMR spectroscopy : NOE correlations or chiral shift reagents (e.g., Eu(hfc)₃) distinguish diastereomeric environments .

Optical rotation : Compare observed rotation with literature values for stereoisomers .

How should researchers address discrepancies in spectroscopic data when analyzing derivatives of this compound?

Advanced Methodological Answer:

Cross-validate techniques : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities (e.g., distinguishing regioisomers).

Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts or IR stretches for proposed structures, aligning with experimental data .

Controlled degradation studies : Identify degradation products that may skew spectral interpretations .

What strategies are effective for ecological risk assessment of this compound given limited ecotoxicity data?

Advanced Methodological Answer:

QSAR models : Predict ecotoxicity using structural analogs (e.g., brominated pyrrolidines with known toxicity profiles) .

Read-across assessments : Leverage data from compounds like (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride, which shares functional groups and reactivity .

Microcosm studies : Evaluate biodegradation pathways in simulated environments using LC-MS/MS to track metabolite formation .

What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Methodological Answer:

Molecular dynamics (MD) simulations : Model transition states to assess steric hindrance from the 4-bromo-phenoxy group.

DFT calculations : Calculate activation energies for SN2 pathways at the pyrrolidine nitrogen or brominated aryl site .

Docking studies : Predict binding affinities with biological targets (e.g., enzymes) to guide functionalization strategies .

How to design a stability study for this compound under varying pH and temperature conditions?

Basic Methodological Answer:

Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.

Analytical monitoring : Use HPLC-UV at 254 nm to track degradation products. LC-MS identifies major impurities.

Kinetic modeling : Determine shelf-life using Arrhenius plots for accelerated stability data .

What critical parameters must be controlled when scaling up the synthesis of this compound?

Advanced Methodological Answer:

Reaction stoichiometry : Excess 4-bromophenol improves yield but requires purification to remove unreacted starting material.

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may complicate solvent recovery.

Temperature control : Maintain ≤80°C to avoid racemization or decomposition.

Workup optimization : Use ion-exchange resins for HCl removal without compromising chiral integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.